molecular formula C12H10F6O3 B12464397 2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Katalognummer: B12464397
Molekulargewicht: 316.20 g/mol
InChI-Schlüssel: SLHMDKUYJHKHTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is an organic compound known for its unique chemical structure and properties. This compound features a phenoxyethyl group attached to a trifluoromethyl-substituted propanoate backbone, making it a valuable molecule in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the reaction of 2-phenoxyethanol with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid or its derivatives. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where 2-phenoxyethanol is reacted with 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid in the presence of acid catalysts. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to its combination of a phenoxyethyl group with a trifluoromethyl-substituted propanoate backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H10F6O3

Molekulargewicht

316.20 g/mol

IUPAC-Name

2-phenoxyethyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C12H10F6O3/c13-11(14,15)9(12(16,17)18)10(19)21-7-6-20-8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI-Schlüssel

SLHMDKUYJHKHTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCOC(=O)C(C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.